Merafloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying Antibacterial Activity:

- Researchers have investigated Merafloxacin's effectiveness against various bacterial strains, including those resistant to other antibiotics. Studies have shown it to be active against some Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli [].

Exploring Antiviral Potential:

- Emerging research suggests Merafloxacin might have antiviral properties. Studies have shown it to inhibit the replication of certain viruses, such as SARS-CoV-2, the virus responsible for COVID-19, in laboratory settings []. However, further research is necessary to determine its efficacy and safety for potential antiviral applications.

Investigating Mechanisms of Action:

- Scientists are also studying how Merafloxacin works at the cellular level. Research suggests it disrupts the bacterial cell's ability to replicate DNA, hindering its growth and survival []. Understanding its mechanisms of action is crucial for developing new and improved antibiotics.

Evaluating Safety and Resistance Development:

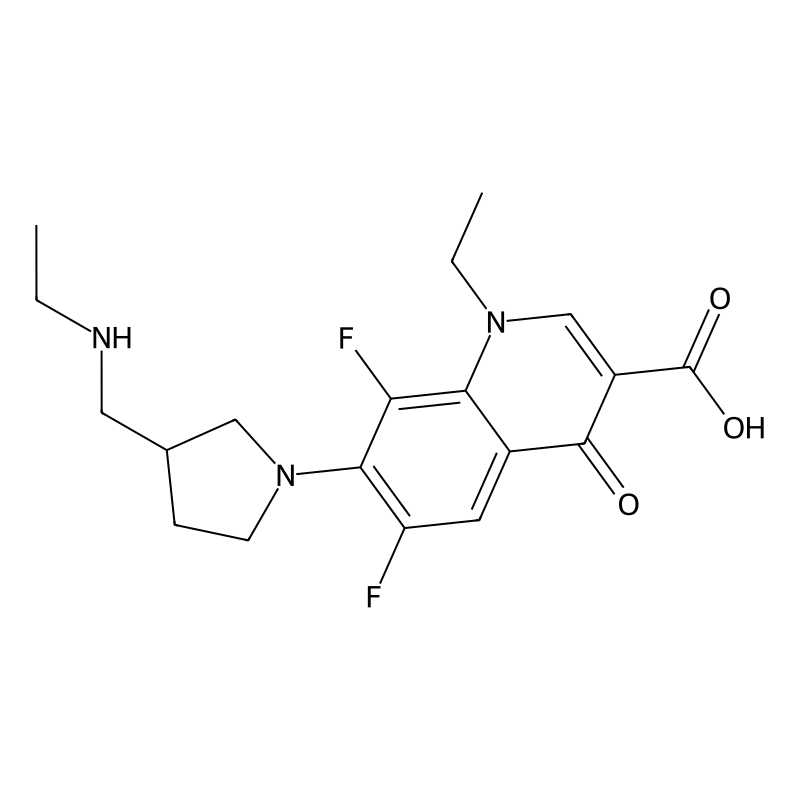

Merafloxacin is a synthetic compound belonging to the fluoroquinolone class of antibiotics, characterized by its bicyclic core structure that includes a fused pyridine and quinolone ring. Its molecular formula is , with a molecular weight of approximately 379.4 g/mol. Merafloxacin was initially developed for antibacterial applications but has garnered attention for its potential antiviral properties, particularly against coronaviruses such as SARS-CoV-2 .

- Targeting Viral Replication: Unlike its intended use as an antibiotic, Merafloxacin combats coronaviruses by inhibiting a critical step in their replication process called programmed -1 ribosomal frameshifting (-1 PRF) []. This process is essential for the virus to generate essential proteins for its life cycle. Merafloxacin disrupts the formation of a specific RNA structure (pseudoknot) required for -1 PRF, effectively halting viral protein production [].

- Limited Information: As Merafloxacin was not commercially available, data on its specific toxicity, flammability, and reactivity is limited. However, fluoroquinolone antibiotics are known to have potential side effects like tendonitis and gastrointestinal issues []. Further research is needed to determine the safety profile of Merafloxacin in the context of antiviral use.

Merafloxacin exhibits significant biological activity against various Gram-positive bacteria and has shown promise as an antiviral agent. It functions primarily by inhibiting programmed -1 ribosomal frameshifting, a critical step in the replication of certain viruses, including SARS-CoV-2. This inhibition disrupts the viral life cycle by preventing the synthesis of essential proteins required for viral replication .

Mechanism of Action

Merafloxacin's mechanism involves targeting specific RNA structures necessary for viral replication, thereby halting protein production essential for the virus's lifecycle. This unique action distinguishes it from traditional antibiotics, which primarily target bacterial DNA or protein synthesis mechanisms .

While detailed protocols for synthesizing Merafloxacin are scarce, it can be inferred that its production would follow similar methodologies used for other fluoroquinolones. These methods typically involve:

- Formation of the quinolone core: Starting from a suitable precursor, usually involving cyclization steps.

- Fluorination: Introducing fluorine atoms at positions 6 and 8 on the quinolone ring.

- Side chain modification: Adding alkyl groups to enhance biological activity.

Due to its research-focused status, specific synthetic routes remain proprietary or unpublished .

Research indicates that Merafloxacin interacts with various cellular mechanisms involved in viral replication. Studies have demonstrated that it can impede SARS-CoV-2 replication in cell cultures by targeting ribosomal frameshifting processes essential for viral protein synthesis . Further investigations are necessary to fully elucidate its interactions within cellular pathways and its safety profile when used as an antiviral agent.

Merafloxacin shares structural and functional similarities with several other fluoroquinolone compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Ciprofloxacin | Broad-spectrum antibiotic | Primarily targets bacterial DNA gyrase | |

| Levofloxacin | Active against Gram-negative bacteria | S-enantiomer of Ofloxacin with enhanced potency | |

| Moxifloxacin | Extended spectrum with respiratory pathogens | Greater activity against anaerobic bacteria | |

| Gatifloxacin | Effective against Gram-positive bacteria | Notable for ocular formulations |

Uniqueness of Merafloxacin

Merafloxacin is distinct due to its dual action as both an antibiotic and a potential antiviral agent, particularly through its mechanism of inhibiting programmed -1 ribosomal frameshifting, which is not commonly observed in other fluoroquinolones. This unique property positions Merafloxacin as a candidate for further research in combating viral infections alongside its antibacterial applications .

Molecular Formula and Weight

Merafloxacin possesses the molecular formula C19H23F2N3O3, representing a complex fluoroquinolone structure with multiple functional groups [1]. The compound exhibits a molecular weight of 379.4 grams per mole, which places it within the typical range for fluoroquinolone antibacterial agents [1] [6]. The exact mass has been determined through high-resolution mass spectrometry to be 379.17074793 Daltons, providing precise molecular identification capabilities [1]. The monoisotopic mass matches the exact mass at 379.17074793 Daltons, confirming the absence of significant isotopic contributions to the molecular weight calculation [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H23F2N3O3 | [1] |

| Molecular Weight | 379.4 g/mol | [1] [6] |

| Exact Mass | 379.17074793 Da | [1] |

| Monoisotopic Mass | 379.17074793 Da | [1] |

Structural Characteristics

Quinoline Ring System

Merafloxacin features a characteristic quinoline carboxylic acid core structure, which classifies it among the quinoline carboxylic acid family of compounds [7]. The quinoline ring system consists of a fused bicyclic aromatic structure containing both pyridine and benzene rings, forming the fundamental backbone of the molecule [7]. This quinoline framework is substituted at multiple positions, creating a complex three-dimensional molecular architecture [1]. The International Union of Pure and Applied Chemistry name for merafloxacin is 1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid, which precisely describes the substitution pattern on the quinoline core [1].

The quinoline ring system provides structural rigidity and contributes significantly to the overall molecular stability of merafloxacin [4]. The fused ring arrangement creates an extended conjugated system that influences both the electronic properties and the three-dimensional conformation of the molecule [4]. The positioning of substituents around the quinoline core is critical for the compound's biological activity and chemical behavior [9].

Functional Groups and Substituents

Merafloxacin contains several distinct functional groups that contribute to its chemical properties and biological activity [1]. The carboxylic acid group at position 3 of the quinoline ring serves as a key functional moiety, providing both hydrogen bonding capability and ionizable character [1]. Two fluorine atoms are positioned at positions 6 and 8 of the quinoline ring system, introducing significant electronegativity and affecting the electron distribution throughout the molecule [1] [14].

The pyrrolidine ring substituent at position 7 contains an ethylaminomethyl side chain, adding both steric bulk and additional hydrogen bonding potential [1]. This pyrrolidine moiety contributes to the three-dimensional shape of the molecule and influences its interaction with biological targets [4]. The ethyl group attached to the nitrogen at position 1 of the quinoline ring provides additional hydrophobic character to the molecule [1].

The ketone functionality at position 4 of the quinoline ring creates an electrophilic center and contributes to the overall electronic structure of the compound [1]. The presence of these diverse functional groups results in a molecule with both hydrophilic and lipophilic regions, affecting its solubility and distribution properties [13].

Physical Properties

Merafloxacin exhibits specific physical characteristics that reflect its molecular structure and intermolecular interactions [1] [14]. The compound appears as a white to off-white solid under standard conditions, indicating a crystalline or semi-crystalline nature [6]. The predicted relative density has been calculated to be 1.304 grams per cubic centimeter, suggesting a relatively dense molecular packing in the solid state [14].

The solubility profile of merafloxacin demonstrates selective dissolution characteristics [6] [13]. The compound shows solubility in dimethyl sulfoxide at concentrations up to 11.11 milligrams per milliliter (equivalent to 29.28 millimolar), particularly when assisted by ultrasonic treatment and pH adjustment to 3 using hydrochloric acid [13]. However, merafloxacin demonstrates poor solubility in water, being classified as insoluble or only slightly soluble in aqueous media [14].

| Physical Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white solid | [6] |

| Relative Density | 1.304 g/cm³ (predicted) | [14] |

| Solubility in DMSO | 11.11 mg/mL (29.28 mM) | [13] |

| Water Solubility | Insoluble to slightly soluble | [14] |

The compound exhibits a topological polar surface area of 72.9 square Angstroms, indicating moderate polarity [1]. The calculated partition coefficient (XLogP3) value of -0.1 suggests that merafloxacin has relatively balanced hydrophilic and lipophilic properties [1]. The molecule contains 2 hydrogen bond donor sites and 8 hydrogen bond acceptor sites, providing significant potential for intermolecular interactions [1].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about merafloxacin through analysis of its hydrogen and carbon environments [6]. The compound has been characterized to greater than 98% purity using nuclear magnetic resonance techniques, demonstrating the utility of this method for quality assessment [6]. The multiple aromatic and aliphatic proton environments in merafloxacin create a complex nuclear magnetic resonance spectrum with distinct chemical shifts corresponding to different molecular regions [4].

The quinoline ring system produces characteristic aromatic proton signals in the downfield region of the proton nuclear magnetic resonance spectrum [4]. The pyrrolidine ring and ethylaminomethyl substituents contribute additional signals in the aliphatic region, providing detailed information about the three-dimensional structure and conformational behavior of the molecule [4]. The fluorine atoms at positions 6 and 8 influence the chemical shifts of nearby protons through electronic effects, creating distinctive spectroscopic signatures [1].

Mass Spectrometry

Mass spectrometry serves as a primary analytical tool for the identification and characterization of merafloxacin [1]. The compound produces a molecular ion peak at mass-to-charge ratio 379, corresponding to its molecular weight [1]. Fragmentation patterns in mass spectrometry provide insights into the structural stability and preferred cleavage sites within the molecule [4].

The high-resolution mass spectrometry data confirms the exact molecular composition with a measured mass of 379.17074793 Daltons [1]. This precise mass measurement enables unambiguous molecular formula determination and distinguishes merafloxacin from other compounds with similar nominal masses [1]. The mass spectrometric behavior of merafloxacin reflects the stability of the quinoline core structure and the relative ease of fragmentation of the peripheral substituents [4].

Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that can be used for structural elucidation and compound identification [4]. The loss of specific functional groups under controlled fragmentation conditions provides information about the relative bond strengths and molecular stability [4].

Chemical Stability and Reactivity

Merafloxacin demonstrates specific stability characteristics under various environmental conditions [12]. According to safety data analysis, the compound shows no decomposition when used according to specifications, indicating good thermal stability under normal handling conditions [12]. The absence of known dangerous decomposition products suggests that merafloxacin maintains its structural integrity under standard storage and use conditions [12].

The chemical stability of merafloxacin is influenced by its quinoline core structure, which provides inherent resistance to degradation [4]. The presence of fluorine atoms enhances the stability of the molecule by strengthening nearby carbon-hydrogen bonds and providing protection against metabolic degradation [1]. The carboxylic acid functionality may undergo typical acid-base reactions, but the overall molecular framework remains stable [1].

The compound shows no dangerous reactions under normal conditions, indicating compatibility with standard laboratory and storage environments [12]. The stability profile supports long-term storage at -20°C for powder formulations, with recommendations for storage at -80°C for extended periods when in solution [13] [14]. The chemical reactivity of merafloxacin is primarily limited to its functional groups, particularly the carboxylic acid and amine functionalities, which can participate in typical organic reactions without compromising the quinoline core [1].

Synthetic Pathways

Merafloxacin, a fluoroquinolone antibacterial compound with the chemical formula C19H23F2N3O3, can be synthesized through several established synthetic methodologies commonly employed for fluoroquinolone preparation [1] . The primary synthetic approaches for Merafloxacin involve the construction of the quinolone core followed by introduction of the characteristic C7 pyrrolidine substituent.

Core Quinolone Formation

The fundamental quinolone skeleton of Merafloxacin is typically constructed using the well-established Gould-Jacobs reaction [4] [5] [6]. This classical methodology involves the condensation of appropriately substituted anilines with ethyl ethoxymethylenemalonate or related malonic acid derivatives. The Gould-Jacobs approach proceeds through a series of transformations: initial nucleophilic attack by the aniline nitrogen, elimination of ethanol to form the condensation product, followed by a six-electron cyclization process with loss of another ethanol molecule to generate the quinoline core structure [4] [5].

For Merafloxacin synthesis, the starting material would be a 2,4,5-trifluoroaniline derivative that undergoes cyclization to form the 6,8-difluoro-4-oxoquinoline-3-carboxylic acid intermediate [7] [8]. The industrial synthesis typically employs optimized conditions involving controlled temperature and pressure to achieve high yields while minimizing by-product formation [8].

Alternative Synthetic Routes

Contemporary synthetic methodologies have introduced metal-catalyzed approaches for quinolone synthesis [9] [10]. Palladium-catalyzed carbonylative cyclization reactions using iron pentacarbonyl as a carbon monoxide source have been demonstrated for quinolone formation [10]. These methods offer improved selectivity and operational safety compared to traditional approaches that require gaseous carbon monoxide.

C7 Substitution Introduction

The characteristic C7 substituent of Merafloxacin, the 3-(ethylaminomethyl)pyrrolidin-1-yl group, is typically introduced through nucleophilic aromatic substitution of a 7-chloro or 7-fluoro intermediate [8] [11]. This transformation involves treating the halogenated quinolone with the appropriate pyrrolidine derivative under basic conditions. The reaction proceeds through displacement of the halogen by the pyrrolidine nitrogen, forming the C-N bond at position 7 [12] [11].

Process Optimization

Industrial syntheses of Merafloxacin employ various optimization strategies to improve yields and reduce environmental impact. Green chemistry approaches utilizing microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts have been developed [13] [11]. The use of heterogeneous catalysts such as Keplerate-type isopolyoxomolybdates has shown promise for the direct amination of 7-halo-6-fluoroquinolone precursors with improved efficiency and environmental compatibility [11].

Structure-Activity Relationships

The structure-activity relationships governing Merafloxacin's biological activity are fundamentally rooted in the established principles of fluoroquinolone pharmacology, with particular emphasis on the influence of the C7 substituent on antimicrobial potency and spectrum [14] [15] [16].

Core Quinolone Requirements

The essential structural features for fluoroquinolone activity include the carboxylic acid at position 3 and the ketone at position 4, which are crucial for DNA gyrase inhibition [17] [18]. The 6-fluorine substitution enhances DNA gyrase inhibitory activity and contributes to antibacterial potency against Gram-positive organisms [18] [19]. In Merafloxacin, the 8-fluorine substitution provides additional enhancement of activity, particularly against anaerobic bacteria and contributes to improved oral bioavailability [18] [12].

C7 Substituent Effects

The C7 position modifications exert profound influence on the antibacterial spectrum, pharmacokinetic properties, and side effect profile of fluoroquinolones [14] [18] [12]. Merafloxacin's unique C7 substituent, the 3-(ethylaminomethyl)pyrrolidin-1-yl group, represents a significant structural variation from conventional fluoroquinolones.

Pyrrolidine-containing fluoroquinolones generally exhibit enhanced activity against Gram-positive bacteria compared to piperazine-containing analogues [12] [18]. The five-membered pyrrolidine ring provides optimal spatial orientation for interaction with the DNA-gyrase complex while maintaining favorable pharmacokinetic properties [12] [20]. The presence of the ethylaminomethyl substituent on the pyrrolidine ring introduces additional hydrogen bonding capabilities and may contribute to enhanced target binding affinity [15] [21].

Stereochemical Considerations

Merafloxacin contains a single stereocenter at the pyrrolidine ring, existing as both racemic mixture and pure enantiomeric forms [1] [22] [23]. The stereochemistry at this position influences both antimicrobial activity and pharmacokinetic behavior. Studies on related aminopyrrolidine-containing quinolones have demonstrated that the absolute stereochemistry at the pyrrolidine ring significantly affects antibacterial potency [21].

Molecular Recognition Elements

The ethylaminomethyl group of Merafloxacin provides additional sites for molecular recognition and binding interactions. The terminal ethylamino functionality can participate in hydrogen bonding with target proteins and may contribute to enhanced selectivity for specific bacterial topoisomerase variants [15] [24]. This structural feature distinguishes Merafloxacin from simpler pyrrolidine-containing fluoroquinolones and may account for its unique biological profile.

Structure-Activity Trends

Comparative analysis of fluoroquinolone structure-activity relationships reveals that alkylated pyrrolidine substituents at C7 generally provide superior antibacterial activity against Gram-positive organisms while maintaining activity against Gram-negative bacteria [18] [12]. The presence of amino functionalities in the C7 substituent can enhance potency but may also influence pharmacokinetic properties such as tissue distribution and elimination [20].

Structural Analogues and Derivatives

The structural modification of Merafloxacin and related fluoroquinolones has generated numerous analogues designed to optimize antimicrobial activity, pharmacokinetic properties, and safety profiles [25] [26] [27]. These derivatives primarily focus on modifications at the C7 position while maintaining the core quinolone structure essential for activity.

C7 Modified Analogues

Stereoisomeric Variants

Merafloxacin exists in multiple stereoisomeric forms, including the racemic mixture and individual (R)- and (S)-enantiomers [1] [22] [23] [28]. The (R)-Merafloxacin (CAS: 99735-06-5) and (S)-Merafloxacin (CAS: 99735-05-4) represent distinct stereochemical entities with potentially different biological activities [28] [29] [23]. These enantiomeric forms have been prepared and evaluated separately, with the (S)-enantiomer showing particular research interest [22] [23].

Salt Forms and Prodrug Derivatives

Various salt forms of Merafloxacin have been synthesized to improve solubility and bioavailability. The hydrochloride salt forms of both (R)- and (S)-Merafloxacin provide enhanced aqueous solubility compared to the free base [1] [23] [29]. The methanesulfonate salt of (S)-Merafloxacin has also been prepared as an alternative formulation [25].

Alkylation Variants

Modifications to the ethylaminomethyl substituent have yielded analogues with altered pharmacological properties. These include variants with different alkyl chain lengths, branched alkyl groups, and alternative amino substituents that maintain the core pyrrolidine structure while modifying the peripheral functionality [26].

Functional Group Modifications

Research has explored modifications to the amino functionality of the ethylaminomethyl group, including N-acylation, N-alkylation with different substituents, and replacement with other basic functionalities. These modifications aim to optimize the balance between antimicrobial potency and pharmacokinetic properties [26] [30].

Pyrrolidine versus Piperidine Substitutions

Comparative Ring Size Effects

The choice between pyrrolidine (five-membered) and piperidine (six-membered) rings at the C7 position significantly influences the biological properties of fluoroquinolones [12] [31] [20]. Pyrrolidine-containing analogues, including Merafloxacin, generally exhibit enhanced activity against Gram-positive bacteria compared to their piperidine counterparts [12] [18].

Conformational Differences

The conformational rigidity of the five-membered pyrrolidine ring compared to the more flexible six-membered piperidine ring affects the spatial orientation of the C7 substituent relative to the quinolone core [31] [32]. This conformational constraint in pyrrolidine analogues often results in more favorable interactions with the DNA-gyrase complex, leading to enhanced antimicrobial potency [24] [33].

Basicity Considerations

Pyrrolidine and piperidine exhibit similar basicity values (pKa ~11.27 and ~11.22, respectively), but their protonation behavior in physiological environments differs due to conformational effects [31]. The slightly higher basicity of pyrrolidine may contribute to enhanced cellular uptake and target binding in certain bacterial systems [31].

Pharmacokinetic Implications

Fluoroquinolones containing pyrrolidine substituents often demonstrate improved pharmacokinetic profiles compared to piperidine analogues [12] [20]. The pyrrolidine ring contributes to enhanced serum half-life and tissue penetration, particularly when alkyl-substituted [18] [12]. This pharmacokinetic advantage has made pyrrolidine-based fluoroquinolones attractive candidates for clinical development.

Side Effect Profiles

The choice of pyrrolidine versus piperidine substitution influences the side effect profile of fluoroquinolones [18] [20]. Pyrrolidine-containing compounds generally exhibit reduced central nervous system effects and decreased propensity for drug-drug interactions compared to simple piperazine-containing fluoroquinolones [20]. The steric bulk provided by alkyl substitution on pyrrolidine rings, as seen in Merafloxacin, further reduces the likelihood of adverse effects [18].

Comparative Antimicrobial Spectrum

While both pyrrolidine and piperidine-containing fluoroquinolones maintain broad-spectrum antimicrobial activity, pyrrolidine analogues typically show superior performance against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus [12] [18]. The enhanced Gram-positive activity of pyrrolidine-containing compounds like Merafloxacin makes them particularly valuable for treating infections caused by resistant Gram-positive organisms.

Synthetic Accessibility